Amantadine Sulfate

Übersicht

Beschreibung

Amantadine is an antiviral medicine that blocks the actions of viruses in your body . It is used to treat Parkinson’s disease and its symptoms, including dyskinesia (sudden uncontrolled movements) . It may be given alone or in combination with other medicines for Parkinson’s disease .

Synthesis Analysis

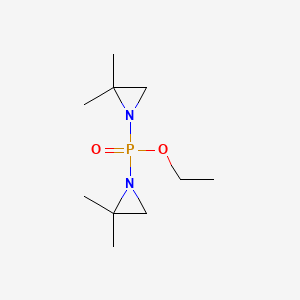

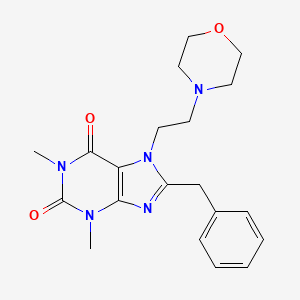

A method for preparing amantadine sulfate involves dissolving amantadine hydrochloride in distilled water, stirring, and dripping potassium sodium sulfate solution down . There are a large amount of white precipitates to separate out, drip and finish, suction filtration, washing, dry white powder solid .Molecular Structure Analysis

Amantadine has a unique pharmacological action that combines dopaminergic and glutamatergic properties . The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method .Chemical Reactions Analysis

The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated . In the presence of sodium dodecyl sulfate at critical micelle concentration, its effect on the aggregation of amantadine was enhanced onto boron nitride nanotube compared to just pure sodium dodecyl sulfate or amantadine on boron nitride nanotube .Physical And Chemical Properties Analysis

The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method . The aqueous system containing amantadine and sodium dodecyl sulfate was investigated by self-diffusion of the molecules, with particular emphasis on their center of mass mean square displacement .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent in Parkinson’s Disease

Amantadine Sulfate has been recognized for its therapeutic potential in Parkinson’s disease . It acts as a neuroprotective agent by modulating the dopaminergic system and blocking NMDA receptors, which may help in reducing symptoms such as bradykinesia and rigidity .

Antiviral Activity Against Influenza A

Originally developed as an antiviral drug, Amantadine Sulfate is effective against Influenza A virus. It inhibits the viral M2 protein, which plays a crucial role in the virus’s ability to infect cells .

Treatment for Drug-Induced Extrapyramidal Reactions

Amantadine Sulfate is used to treat extrapyramidal reactions caused by certain medications. Its dopaminergic and anticholinergic properties can alleviate symptoms like acute dystonic reactions .

Enhancing Aggregation and Adsorption in Nanotechnology

Recent studies have shown that Amantadine Sulfate can enhance the aggregation and adsorption of molecules onto boron nitride nanotubes . This property is valuable in the field of nanotechnology for creating more efficient systems for drug delivery and other applications .

Potential Use in Psychiatric Disorders

Clinical trials and preclinical investigations suggest that Amantadine Sulfate may have therapeutic potential in various psychiatric disorders , including depression, schizophrenia, and attention deficit-hyperactivity disorder .

Application in Pyroelectric Materials

Amantadine Sulfate has been identified as a component in the development of pyroelectric materials . These materials are crucial for temperature sensing, infrared detection, and energy harvesting in wearable devices .

Modulating Immune Response in Multiple Sclerosis

Amantadine Sulfate may play a role in modulating the immune response in patients with multiple sclerosis . Its immunomodulatory effects could contribute to neuroprotection and symptom management in MS .

Pain Management

The compound has shown promise in pain management , particularly in conditions like cutaneous pain. Its ability to interact with various neurotransmitter systems may provide a novel approach to pain therapy .

Wirkmechanismus

Target of Action

Amantadine Sulfate, also known as Amantadine Sulphate, has several primary targets that contribute to its therapeutic effects . These targets include:

In addition, three other targets could play a role to a lesser extent: NMDA receptors, 5-HT3 receptors, and potassium channels .

Mode of Action

The mode of action of Amantadine Sulfate is multifaceted due to its interaction with multiple targets. It is believed to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also acts as an antagonist of the NMDA-type glutamate receptor . The antiviral mechanism of Amantadine Sulfate appears to prevent the release of infectious viral nucleic acid into the host cell by blocking the viral protein M2 ion channel .

Biochemical Pathways

Amantadine Sulfate’s interaction with its targets affects various biochemical pathways. By increasing dopamine release, it influences the dopaminergic pathways, which are crucial for motor control and reward systems. Its antagonistic effect on NMDA receptors impacts glutamatergic signaling, involved in learning and memory .

Pharmacokinetics

Amantadine Sulfate exhibits good bioavailability with 86–90% of the drug being absorbed after oral administration . It has a protein binding of 67% and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life of Amantadine Sulfate ranges from 10–31 hours, and it is primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Amantadine Sulfate’s action are diverse due to its multiple targets. Its influence on dopamine release can lead to improved motor control, particularly relevant in the treatment of Parkinson’s disease . Its antiviral activity against influenza A virus is achieved by preventing the release of viral genetic material into the host cytoplasm .

Action Environment

The action, efficacy, and stability of Amantadine Sulfate can be influenced by various environmental factors. For instance, its renal excretion means that kidney function can impact the drug’s elimination from the body . Furthermore, factors such as pH can influence the ionization state of Amantadine Sulfate, potentially affecting its absorption and interaction with targets.

Safety and Hazards

Amantadine has a mild side-effect profile. Common neurological side effects include drowsiness, light-headedness, dizziness, and confusion . Because of its effects on the central nervous system, it should only be combined cautiously with additional CNS stimulants or anticholinergic drugs . Amantadine is contraindicated in persons with end stage kidney disease, given that the drug is cleared by the kidneys .

Zukünftige Richtungen

Considering amantadine’s affinities in vitro and the expected concentration at targets at therapeutic doses in humans, the following primary targets seem to be most plausible: aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Based on published clinical studies, traumatic brain injury, fatigue [e.g., in multiple sclerosis (MS)], and chorea in Huntington’s disease should be regarded potential, encouraging indications .

Eigenschaften

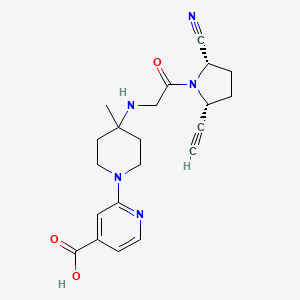

IUPAC Name |

adamantan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953416 | |

| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amantadine Sulfate | |

CAS RN |

31377-23-8 | |

| Record name | Amantadine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMANTADINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does amantadine sulfate exert its antiparkinsonian effects?

A1: Amantadine sulfate primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []

Q2: Does amantadine sulfate interact with NMDA receptors?

A2: Yes, research suggests that amantadine sulfate exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []

Q3: What is the role of amantadine sulfate in treating traumatic brain injury (TBI)?

A3: While the exact mechanisms are still under investigation, studies suggest that amantadine sulfate might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, amantadine sulfate may help protect neurons from damage after TBI.

Q4: How does amantadine sulfate affect consciousness recovery after TBI?

A4: Research indicates that amantadine sulfate treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with amantadine sulfate compared to those who received only standard care. []

Q5: What is the molecular formula and weight of amantadine sulfate?

A5: Amantadine sulfate has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []

Q6: Are there any specific concerns regarding the material compatibility of amantadine sulfate?

A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of amantadine sulfate for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.

Q7: How does the pharmacokinetic profile of amantadine sulfate differ between its hydrochloride and sulfate forms?

A7: Amantadine sulfate is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.

Q8: Does amantadine sulfate influence color vision in Parkinson's disease patients?

A8: One study found that amantadine sulfate treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that amantadine sulfate's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.

Q9: Are there any known toxicological concerns associated with amantadine sulfate?

A9: Amantadine sulfate, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]

Q10: Have any specific drug delivery strategies been investigated for amantadine sulfate?

A10: The research primarily focuses on intravenous and oral administration of amantadine sulfate. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.

Q11: What analytical methods are commonly employed to characterize and quantify amantadine sulfate?

A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining amantadine sulfate concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

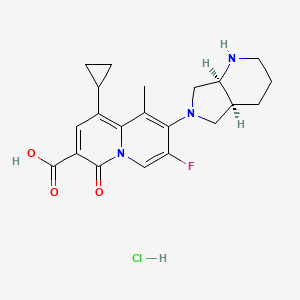

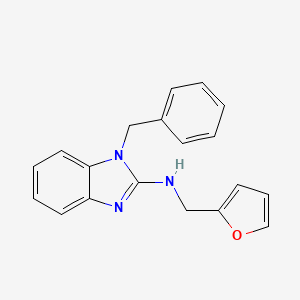

![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)

![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)